1-Naphthalenemethylamine

Catalog No.
S661067
CAS No.
118-31-0
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenemethylamine

CAS Number

118-31-0

Product Name

1-Naphthalenemethylamine

IUPAC Name

naphthalen-1-ylmethanamine

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2

InChI Key

NVSYANRBXPURRQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CN

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN

Application in Organic Chemistry

1-Naphthalenemethylamine is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals . It increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene]. It forms carbamate by reacting with monomethoxypoly (ethylene glycol) succinimido carbonate (mPEG-SC) .

Application in Analytical Science

In the field of analytical science, 1-Naphthalenemethylamine has been used as a fluorescent reagent. It forms fluorescent derivatives with isocyanates, which can then be analyzed using reverse-phase isocratic liquid chromatography with a fluorescence detector .

Application in Environmental Science

1-Naphthalenemethylamine has been used in environmental science as part of a method for detecting airborne isocyanates. The compound forms fluorescent derivatives with isocyanates, which can then be detected and measured .

Application in Polymer Science

1-Naphthalenemethylamine is used to increase the induced circular dichroism (ICD) magnitude exhibited by poly [(4-carboxyphenyl)acetylene]. It reacts with monomethoxypoly (ethylene glycol) succinimido carbonate to prepare carbamate . This application is particularly useful in the field of polymer science, where the properties of polymers can be modified to suit specific needs .

Application in Material Science

In material science, 1-Naphthalenemethylamine is used as a building block in the synthesis of dyes and pigments . These dyes and pigments can be used in a variety of applications, including textiles, paints, and plastics .

Application in Biochemistry

1-Naphthalenemethylamine has been used in biochemistry for the synthesis of various bioactive compounds. It can be used as a building block in the synthesis of pharmaceuticals . The specific methods of application and experimental procedures would depend on the particular pharmaceutical compound being synthesized .

1-Naphthalenemethylamine, also known as 1-naphthylmethylamine or α-naphthylmethylamine, is an organic compound with the molecular formula C11H11NC_{11}H_{11}N and a molecular weight of approximately 157.21 g/mol. It is characterized by a naphthalene ring substituted with a methylamine group. This compound has several alternative names, including (1-naphthylmethyl)amine and 1-(aminomethyl)naphthalene .

The chemical structure of 1-naphthalenemethylamine features a naphthalene moiety, which consists of two fused benzene rings, and an amino group attached to a methyl group. This unique structure contributes to its distinct chemical properties and biological activities.

1-Naphthalenemethylamine itself does not have a known biological mechanism of action. Its primary use is as a building block for the synthesis of other molecules that may have specific biological activities.

Here are some additional safety considerations:

  • 1-Naphthalenemethylamine is combustible []. Avoid ignition sources and work in a well-ventilated area.
  • Dispose of waste according to local regulations for hazardous materials.
Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The compound can be oxidized to form corresponding imines or other nitrogen-containing compounds.
  • Acylation: Reaction with acyl chlorides leads to the formation of amides.

Notably, studies have demonstrated that 1-naphthalenemethylamine can be involved in sensitized ring-opening reactions, indicating its potential role in more complex synthetic pathways .

Several methods exist for synthesizing 1-naphthalenemethylamine:

  • Reductive Amination: This method involves the reaction of naphthalene derivatives with formaldehyde and ammonia or an amine in the presence of reducing agents.
  • Direct Alkylation: Naphthalene can be alkylated using methyl iodide in the presence of a base to yield 1-naphthalenemethylamine.
  • Amination of Naphthalene Derivatives: Starting from various naphthalene derivatives, amination can be performed using suitable reagents under controlled conditions.

These methods allow for the production of 1-naphthalenemethylamine with varying degrees of purity and yield.

1-Naphthalenemethylamine finds applications in several fields:

  • Chemical Research: It is used as an intermediate in organic synthesis and materials science.
  • Induced Circular Dichroism Studies: The compound enhances the induced circular dichroism magnitude exhibited by certain polymers, making it valuable in materials science .
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.

Interaction studies involving 1-naphthalenemethylamine often focus on its reactivity with various biological molecules. Research has indicated that it may interact with proteins or enzymes, potentially affecting their activity. Additionally, its interactions with other chemical species are crucial for understanding its role in synthetic pathways and biological systems.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-naphthalenemethylamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-NaphthalenemethylamineIsomerDifferent position of the methylamino group
PhenylmethylamineAromatic amineLacks the naphthalene structure
N,N-DimethylanilineTertiary amineContains two methyl groups on nitrogen
BenzylamineSimple aromatic amineSimpler structure without naphthalene

Uniqueness of 1-Naphthalenemethylamine

1-Naphthalenemethylamine's uniqueness lies in its dual aromatic character from the naphthalene ring and its ability to participate in diverse

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

157.089149355 g/mol

Monoisotopic Mass

157.089149355 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

118-31-0

Wikipedia

1-Naphthalenemethylamine

General Manufacturing Information

1-Naphthalenemethanamine: ACTIVE

Dates

Modify: 2023-08-15

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